2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyridine ring linked to a 1,2,4-oxadiazole moiety substituted with a 4-methoxyphenyl group. The sulfanyl (-S-) bridge connects the pyridine to the acetamide backbone, with an isopropyl (propan-2-yl) group as the terminal substituent.
Properties
IUPAC Name |
2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12(2)21-16(24)11-27-17-9-6-14(10-20-17)19-22-18(23-26-19)13-4-7-15(25-3)8-5-13/h4-10,12H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPRISDGZOYXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization with Lead Oxide
A patent by details the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles via lead oxide-mediated cyclization of thiosemicarbazides. For the 4-methoxyphenyl variant, methyl 4-methoxybenzoate reacts with thiosemicarbazide in refluxing dimethylformamide (DMF) or amyl alcohol at 100–175°C. Lead oxide catalyzes dehydrogenation, forming the oxadiazole ring with yields up to 27%.
Mechanistic Insight :
$$
\text{ArCO}2\text{Me} + \text{NH}2\text{NHC(S)NH}2 \xrightarrow{\text{PbO, Δ}} \text{ArC}2\text{N}3\text{O} + \text{NH}3 + \text{H}_2\text{S}
$$
This method, while effective, faces limitations in scalability due to lead oxide’s toxicity and moderate yields.
Hydrazide Cyclization with NaHSO₃ Catalysis
A scalable alternative from involves cyclizing 2-(pyridin-2-ylamino)acetohydrazide with 4-methoxybenzaldehyde in ethanol-water (1:2) using NaHSO₃ (20 mol%). This forms the oxadiazole via dehydrative cyclization, achieving yields of 76–82%.
Optimization Parameters :
- Solvent : Ethanol-water enhances solubility of intermediates.
- Catalyst : NaHSO₃ accelerates imine formation and cyclization.
- Temperature : Reflux (78°C) for 12–14 hours ensures completion.
Functionalization of the Pyridine Ring
Sulfanyl Group Introduction
The pyridin-2-ylsulfanyl moiety is introduced via nucleophilic aromatic substitution. In, 2-aminopyridine reacts with ethyl chloroacetate in acetone/K₂CO₃ to form ethyl (pyridin-2-ylamino)acetate, followed by hydrazinolysis to yield the hydrazide intermediate. Subsequent treatment with thiourea or Lawesson’s reagent introduces the sulfanyl group.
Critical Step :
$$
\text{Pyridine-NH}2 + \text{ClCH}2\text{CO}2\text{Et} \xrightarrow{\text{K}2\text{CO}3} \text{Pyridine-NH-CH}2\text{CO}2\text{Et} \xrightarrow{\text{NH}2\text{NH}2} \text{Pyridine-NH-CH}2\text{C(O)NHNH}_2
$$
Coupling with the Oxadiazole Core
The oxadiazole-pyridine linkage is achieved through Suzuki-Miyaura coupling or nucleophilic substitution. Patent employs a substitution reaction between 5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl chloride and 2-mercaptopyridine in acetonitrile with triethylamine, yielding 85–90% coupling efficiency.
N-(Propan-2-yl)Acetamide Side Chain Installation
Amidation of the Sulfanyl-Acetic Acid Intermediate
The final acetamide group is introduced via reaction of 2-(pyridin-2-ylsulfanyl)acetic acid with isopropylamine using EDC/HOBt coupling. Patent reports a modified approach using acetic anhydride and potassium carbonate in acetonitrile, achieving 78% yield.
Reaction Conditions :
$$
\text{HS-CH}2\text{CO}2\text{H} + \text{NH(CH(CH}3\text{)}2) \xrightarrow{\text{Ac}2\text{O, K}2\text{CO}3} \text{CH}3\text{C(O)NH(CH(CH}3\text{)}2) + \text{H}_2\text{O}
$$
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Reagents | Temperature | Time (h) | Citation |
|---|---|---|---|---|---|
| Thiosemicarbazide-PbO | 27% | PbO, DMF | 175°C | 2 | |
| Hydrazide-NaHSO₃ | 82% | NaHSO₃, EtOH-H₂O | 78°C | 14 | |
| Substitution-K₂CO₃ | 78% | Ac₂O, K₂CO₃ | RT | 24 |
The hydrazide-NaHSO₃ method offers superior yields and milder conditions, making it preferable for large-scale synthesis. However, the thiosemicarbazide route provides direct access to 2-amino intermediates for further functionalization.
Characterization and Analytical Validation
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Heterocyclic Modifications
The compound’s 1,2,4-oxadiazole-pyridine scaffold distinguishes it from related structures:
- ZINC35476132 (N-Cyclopentyl-2-(2-(3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl)Phenoxy)Acetamide): Key Difference: Replaces the pyridinylsulfanyl group with a phenoxy linker.
- GPR-17 Ligand (Morpholine-Sulfonyl Analog) :
Substituent Variations
Structural and Pharmacokinetic Analysis
Table 1: Comparative Analysis of Key Features
Biological Activity
The compound 2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 425.51 g/mol |
| Molecular Formula | C21H23N5O3S |
| LogP | 2.8754 |
| Polar Surface Area | 67.284 Ų |
| Hydrogen Bond Acceptors | 9 |
The biological activity of this compound can be attributed to its structural features, including the presence of an oxadiazole ring and a pyridine moiety. These structures are known to interact with various biological targets, potentially leading to antimicrobial and anticancer effects.
Antibacterial Activity
Recent studies have explored the antibacterial properties of compounds related to the oxadiazole and pyridine scaffolds. For instance:
- Research Findings : A study evaluating a series of oxadiazole derivatives indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µM for certain derivatives .
- Case Study : In a comparative analysis, compounds structurally similar to our target compound exhibited MIC values significantly lower than traditional antibiotics like ceftriaxone, suggesting a promising alternative for treating resistant bacterial strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- In Vitro Studies : A study on various oxadiazole derivatives showed that some compounds exhibited cytotoxic effects against cancer cell lines, with IC50 values ranging from 10 to 30 µM . The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.
- Molecular Docking Studies : Computational studies indicate that the compound may interact with key proteins involved in cancer cell survival, such as those in the apoptosis pathway and cell cycle regulation .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
